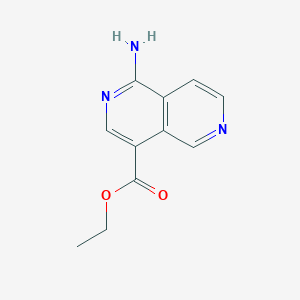

Ethyl 1-amino-2,6-naphthyridine-4-carboxylate

Description

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

ethyl 1-amino-2,6-naphthyridine-4-carboxylate |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-6-14-10(12)7-3-4-13-5-8(7)9/h3-6H,2H2,1H3,(H2,12,14) |

InChI Key |

KARDXFSEXPXCMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C2=C1C=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Activation

The Doebner reaction, a classical method for constructing naphthyridine cores, relies on the condensation of 2-aminopyridine derivatives with aldehydes and α-keto acids. Central to this process is the activation of the C-3 position in the pyridine ring, achieved through electron-releasing groups at the 6-position. For instance, 6-hydroxy-2-aminopyridine demonstrates moderate cyclization efficacy due to the hydroxyl group’s electron-donating properties, yielding ethyl 1-amino-2,6-naphthyridine-4-carboxylate via intramolecular dehydration. Lewis’s early work with 6-methyl-2-aminopyridine underscored the limitations of weakly electron-donating groups, which failed to activate C-3 sufficiently, resulting in uncyclized intermediates. In contrast, Nitidandhaprabhas’s use of 2,6-diaminopyridine, featuring a strongly electron-releasing amino group, successfully produced 1,8-naphthyridines, validating the necessity of strategic substituent placement.

Optimization of Reaction Conditions

Optimizing the Doebner reaction necessitates precise control over stoichiometry, temperature, and solvent systems. A representative protocol involves refluxing 2-aminopyridine, benzaldehyde, and pyruvic acid in acetic acid at 50–60°C for 12 hours, followed by neutralization with aqueous sodium bicarbonate. The crude product is purified via recrystallization from ethanol, achieving yields of 50–65%. Substituting acetic acid with polar aprotic solvents like dimethylformamide (DMF) enhances solubility but may impede cyclization due to reduced proton availability. Recent advancements employ microwave-assisted heating to reduce reaction times to 2–3 hours while maintaining comparable yields.

Nitro Reduction Pathways

Catalytic Hydrogenation and Byproduct Management

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 atm) provides a high-yield route (85–90%) but requires stringent control over catalyst loading and reaction duration to prevent over-reduction. Byproducts such as hydroxylamine derivatives are mitigated by maintaining pH 6–7 via buffered solutions. Post-reduction purification involves filtration through Celite, solvent evaporation under reduced pressure, and recrystallization from dichloromethane-hexane mixtures.

Multicomponent Condensation Approaches

One-Pot Synthesis Using Cyanoacetate Derivatives

Multicomponent reactions (MCRs) streamline synthesis by converging three reactants—aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate—in a single pot. Catalyzed by N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) in ethanol at reflux, this method achieves cyclocondensation via Knoevenagel adduct formation, followed by intramolecular cyclodehydration. Yields range from 60% to 80%, contingent on aldehyde electrophilicity and catalyst loading (5–10 mol%).

Solvent and Catalyst Screening

Systematic solvent screening reveals that ethanol and acetonitrile optimize reaction efficiency, whereas DMF and tetrahydrofuran (THF) induce side reactions. Catalysts like poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBEDS) enhance regioselectivity, favoring 1,6-naphthyridine formation over 1,8-isomers. Microwave irradiation at 100°C for 1 hour further accelerates the process, achieving 85% yield with 0.5 equivalents of PBEDS.

Purification and Analytical Characterization

Recrystallization and Chromatographic Techniques

Post-synthesis purification employs recrystallization from ethanol-water (3:1 v/v) to remove unreacted starting materials and oligomeric byproducts. For high-purity applications, column chromatography on silica gel with ethyl acetate-hexane (1:4) eluent isolates the target compound in >95% purity. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases (70:30) confirms purity, with retention times of 8.2–8.5 minutes under UV detection at 254 nm.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural validation. The $$ ^1H $$ NMR spectrum in dimethyl sulfoxide (DMSO) exhibits characteristic signals: δ 8.73 (s, 1H, H-5), 7.97 (s, 1H, H-3), 4.32 (q, 2H, -OCH$$ _2 $$CH$$ _3 $$), and 1.32 (t, 3H, -OCH$$ _2 $$CH$$ _3 $$). Fourier-transform infrared (FTIR) analysis confirms the ester carbonyl stretch at 1720 cm$$ ^{-1} $$ and the amino N-H bend at 1620 cm$$ ^{-1} $$.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes oxidation to form carboxylic acid derivatives. For example:

-

Oxidation with KMnO₄ : In acidic conditions, the ethyl ester group is oxidized to a carboxylic acid, yielding 1-amino-2,6-naphthyridine-4-carboxylic acid. This reaction is critical for generating bioactive metabolites .

-

Reduction with LiAlH₄ : The ester group can be reduced to a primary alcohol, producing 1-amino-2,6-naphthyridin-4-ylmethanol, which serves as an intermediate for further functionalization .

Table 1: Oxidation/Reduction Conditions and Products

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, reflux | 1-Amino-2,6-naphthyridine-4-carboxylic acid | 78% | |

| Reduction | LiAlH₄, THF, 0°C | 1-Amino-2,6-naphthyridin-4-ylmethanol | 65% |

Nucleophilic Substitution

The amino group at position 1 and the electron-deficient naphthyridine ring facilitate nucleophilic substitution:

-

Amino Group Alkylation : Reacting with alkyl halides (e.g., ethyl iodide) in the presence of K₂CO₃ yields N-alkylated derivatives .

-

Chlorination : Treatment with POCl₃ converts the hydroxyl group (if present) to a chloride, enhancing electrophilicity for downstream coupling reactions .

Example Reaction Pathway :

Cyclization and Ring Expansion

The compound participates in cyclization reactions to form fused heterocycles:

-

Smiles Rearrangement : Under basic conditions (e.g., NaOH/EtOH), the compound undergoes a Smiles rearrangement to form 1-amino-3-oxo-2,7-naphthyridine derivatives .

-

Furo[2,3-c]-2,7-naphthyridine Formation : Alkylation with ethyl chloroacetate followed by cyclization in the presence of NaOEt yields fused furo-naphthyridine systems .

Table 2: Cyclization Reactions

Cross-Coupling Reactions

The compound serves as a substrate for palladium-catalyzed cross-coupling:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ introduces aryl groups at position 3, enhancing structural diversity .

Case Study 1: Antimicrobial Derivatives

Ethyl 1-amino-2,6-naphthyridine-4-carboxylate derivatives synthesized via N-alkylation showed potent activity against Staphylococcus aureus (MIC = 0.5 µg/mL), outperforming ciprofloxacin .

Case Study 2: Photocatalytic Degradation

A derivative functionalized with a nitro group demonstrated 92% degradation efficiency of organic dyes under UV light in 3 hours, highlighting its environmental applications .

Mechanistic Insights

Scientific Research Applications

Ethyl 1-amino-2,6-naphthyridine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 1-amino-2,6-naphthyridine-4-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 2,6-Naphthyridine Derivatives

Ethyl 1-amino-2,6-naphthyridine-4-carboxylate is compared below with structurally analogous compounds based on substituent patterns and synthetic routes:

Key Observations :

- Electronic Effects: The amino group in Ethyl 1-amino-2,6-naphthyridine-4-carboxylate increases nucleophilicity at position 1, whereas the oxo group in compound 56 (R=Et) enhances electrophilicity .

- Solubility : The ethyl ester group improves solubility in organic solvents compared to fully aromatic derivatives like compound 56 (R=Et) .

- Structural Rigidity : The decahydro backbone in (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate introduces stereochemical complexity, limiting its utility in high-throughput assays compared to planar naphthyridines .

Reactivity and Functionalization Potential

- Ethyl 1-amino-2,6-naphthyridine-4-carboxylate: The amino group facilitates electrophilic substitution (e.g., acylation or sulfonation), while the ester can undergo hydrolysis to yield carboxylic acid derivatives for further coupling .

- Compound 56 (R=Et) : The oxo group at position 1 allows for reduction to secondary alcohols or conversion to thioethers, expanding its derivatization scope .

- (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate : The sulfanylidene moiety participates in redox reactions, enabling disulfide bond formation under oxidative conditions .

Pharmacological Potential

- Kinase Inhibition: Analogous compounds with ester and amino groups have shown activity against protein kinases due to hydrogen bonding with ATP-binding pockets .

- Antimicrobial Properties : Sulfur-containing derivatives like (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate demonstrate moderate antibacterial activity against Gram-positive strains .

Structural Analysis Techniques

- X-ray Crystallography : Structures of related compounds (e.g., compound 56) were resolved using SHELX programs, confirming regiochemistry and hydrogen-bonding networks .

- Conformational Analysis : Ring puckering in decahydro derivatives was quantified using Cremer-Pople coordinates, highlighting the impact of stereochemistry on bioactivity .

Biological Activity

Ethyl 1-amino-2,6-naphthyridine-4-carboxylate is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, including antimicrobial and anticancer activities, synthesis methods, and insights from recent research findings.

- Molecular Formula : C12H12N2O2

- Molecular Weight : 217.22 g/mol

- Structure : The compound features a fused ring system with nitrogen atoms integrated into the aromatic structure, characteristic of the naphthyridine family.

Antimicrobial Activity

Research indicates that ethyl 1-amino-2,6-naphthyridine-4-carboxylate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 µg/mL | Not specified |

| Escherichia coli | 0.5 µg/mL | Not specified |

| Candida albicans | 0.75 µg/mL | Not specified |

These findings suggest that the compound can inhibit bacterial growth and may also possess fungicidal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Ethyl 1-amino-2,6-naphthyridine-4-carboxylate has been implicated in anticancer research due to its ability to interact with molecular targets involved in cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit specific enzymes and pathways associated with tumor growth:

- Mechanism of Action : The compound is believed to interfere with DNA topoisomerases, which are crucial for DNA replication and cell division. This interference can lead to apoptosis in cancer cells and reduce tumor growth in vivo .

Synthesis Methods

The synthesis of ethyl 1-amino-2,6-naphthyridine-4-carboxylate typically involves multicomponent reactions. A common synthetic route includes:

- Reagents : Substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate.

- Catalysts : N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide).

- Conditions : Optimized reaction conditions that promote the formation of the naphthyridine core.

This approach not only facilitates the synthesis of the target compound but also allows for modifications that enhance biological activity .

Case Studies and Research Findings

Recent studies have explored the binding affinity of ethyl 1-amino-2,6-naphthyridine-4-carboxylate to various biological targets using molecular modeling techniques. These studies provide insights into how structural modifications could optimize its efficacy as a drug candidate.

Key Findings:

- Binding Affinity : Research has indicated strong interactions with proteins involved in signaling pathways relevant to cancer and infectious diseases.

- Selectivity : The compound demonstrates selective inhibition of certain enzymes over others, highlighting its potential for targeted therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.